4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a thiophene ring, and an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated chromene derivative in the presence of a palladium catalyst.
Formation of the Oxane Ring: The oxane ring can be formed through an intramolecular cyclization reaction involving a suitable diol precursor.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the carboxylic acid derivative of the chromene and an amine derivative of the oxane-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: The compound’s chromene core and thiophene ring make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used as a probe to study various biological processes, particularly those involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve several key pathways:
Molecular Targets: The compound may interact with various enzymes and receptors involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Pathways Involved: The compound may modulate the production of reactive oxygen species (ROS) and the expression of pro-inflammatory cytokines, leading to its potential anti-inflammatory and antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-thioxothiazolidin-3-yl derivatives: These compounds share a similar chromene core and have been studied for their potential biological activities.
Indole derivatives: These compounds also feature a heterocyclic core and have been extensively studied for their diverse biological activities.
Uniqueness
4-oxo-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-4H-chromene-2-carboxamide is unique due to the combination of its chromene core, thiophene ring, and oxane ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
4-oxo-N-[(4-thiophen-2-yloxan-4-yl)methyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c22-15-12-17(25-16-5-2-1-4-14(15)16)19(23)21-13-20(7-9-24-10-8-20)18-6-3-11-26-18/h1-6,11-12H,7-10,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAGOPKXRQWYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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